(E)-tert-Butyl 4-bromobut-2-enoate

Catalog No.
S1534024
CAS No.
86606-04-4
M.F
C8H13BrO2
M. Wt
221.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-tert-Butyl 4-bromobut-2-enoate

CAS Number

86606-04-4

Product Name

(E)-tert-Butyl 4-bromobut-2-enoate

IUPAC Name

tert-butyl (E)-4-bromobut-2-enoate

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

InChI

InChI=1S/C8H13BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,6H2,1-3H3/b5-4+

InChI Key

GJWISYPNGDTPOP-SNAWJCMRSA-N

SMILES

CC(C)(C)OC(=O)C=CCBr

Canonical SMILES

CC(C)(C)OC(=O)C=CCBr

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/CBr

Synthetic Precursor:

(E)-tert-Butyl 4-bromobut-2-enoate serves as a versatile building block for the synthesis of diverse organic molecules due to the presence of the reactive alkene (C=C) and the bromo (Br) functional groups.

  • Alkylation Reactions: The bromo group can be readily substituted with various nucleophiles through nucleophilic substitution reactions, allowing the introduction of different functionalities.
  • Cyclization Reactions: The alkene functionality can participate in cyclization reactions to form various ring structures, leading to the synthesis of complex molecules.

For example, (E)-tert-Butyl 4-bromobut-2-enoate has been utilized in the synthesis of:

  • Heterocyclic Compounds: These are organic compounds with one or more heteroatoms (atoms other than carbon and hydrogen) in the ring. One study employed it as a precursor for the synthesis of tetrahydroquinolines, a class of heterocyclic compounds with potential biological activities.
  • Functionalized Alkenes: The alkene moiety can be further modified through various reactions like hydroboration-oxidation or epoxidation to introduce desired functionalities.

Michael Acceptor:

(E)-tert-Butyl 4-bromobut-2-enoate can act as a Michael acceptor in Michael addition reactions. Michael acceptors are electron-deficient molecules that react with nucleophiles containing a C-H bond adjacent to a carbonyl group (C=O). This reaction allows for the construction of carbon-carbon bonds and the creation of new functionalities within a molecule.

This property has been utilized in the:

  • Synthesis of Conjugate Addition Products: Michael addition reactions with various nucleophiles can lead to the formation of diverse conjugate addition products with potential applications in drug discovery and material science.
  • Study of Reaction Mechanisms: (E)-tert-Butyl 4-bromobut-2-enoate serves as a convenient model molecule for studying the mechanisms of Michael addition reactions due to its well-defined structure and reactivity.

(E)-tert-Butyl 4-bromobut-2-enoate is an organic compound with the molecular formula C8H13BrO2C_8H_{13}BrO_2 and a molecular weight of 221.09 g/mol. It features a double bond between the second and third carbon atoms in its butenoate chain, with a bromine atom attached to the fourth carbon. This compound is notable for its use in various

(E)-tert-Butyl 4-bromobut-2-enoate itself is not known to have a specific biological mechanism of action. However, it serves as a versatile intermediate in organic synthesis for the preparation of more complex molecules with desired bioactivity [].

(E)-tert-Butyl 4-bromobut-2-enoate is likely to exhibit some of the following hazards:

  • Skin and eye irritant: The presence of the bromine atom suggests potential irritation upon contact with skin and eyes.
  • Flammable: Organic liquids with similar structures are generally flammable.
, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the formation of different derivatives.
  • Michael Addition: This compound can act as an electrophile in Michael addition reactions, where nucleophiles add to the double bond.
  • Esterification: It can undergo esterification reactions, forming new esters when reacted with alcohols under acidic conditions.

These reactions highlight its versatility as a building block in organic synthesis .

The synthesis of (E)-tert-Butyl 4-bromobut-2-enoate typically involves:

  • Alkylation Reactions: Using tert-butyl acrylate as a starting material, bromination can be performed to introduce the bromine atom at the desired position.
  • Esterification: The reaction of butenoic acid derivatives with tert-butanol under acidic conditions can yield this compound.
  • One-Pot Reactions: Recent methodologies have explored one-pot alkylation/aza-Michael cascade reactions, which simplify synthesis by combining multiple steps into one .

These methods provide efficient pathways to synthesize (E)-tert-Butyl 4-bromobut-2-enoate for research and industrial applications.

(E)-tert-Butyl 4-bromobut-2-enoate finds various applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may have potential therapeutic uses, particularly in drug design targeting specific diseases.
  • Material Science: This compound can be utilized in developing polymeric materials due to its reactive double bond .

Interaction studies involving (E)-tert-Butyl 4-bromobut-2-enoate primarily focus on its reactivity with biological molecules and other chemical species. Investigations into how this compound interacts with enzymes or receptors are essential for understanding its potential therapeutic roles. Current literature suggests that further studies are needed to elucidate these interactions fully .

Several compounds share structural similarities with (E)-tert-Butyl 4-bromobut-2-enoate, including:

Compound NameMolecular FormulaKey Features
(E)-tert-Butyl 4-acetoxybut-2-enoateC8H14O3C_8H_{14}O_3Contains an acetoxy group instead of bromine
Methyl (E)-4-bromobut-2-enoateC6H9BrO2C_6H_9BrO_2Methyl group instead of tert-butyl
Ethyl (E)-4-bromobut-2-enoateC8H11BrO2C_8H_{11}BrO_2Ethyl group instead of tert-butyl

Uniqueness

(E)-tert-Butyl 4-bromobut-2-enoate is unique due to its specific combination of a tert-butyl group and a bromine atom at the fourth carbon position, which influences its reactivity and potential applications significantly compared to similar compounds. This structural arrangement allows for diverse synthetic pathways and biological interactions that may not be present in its analogs .

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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